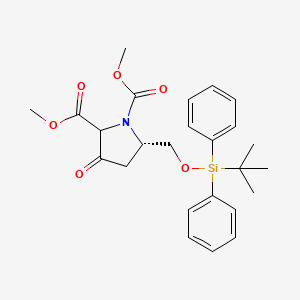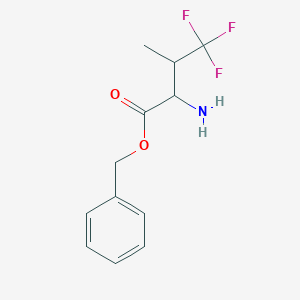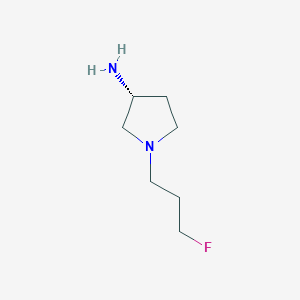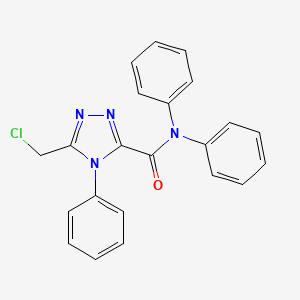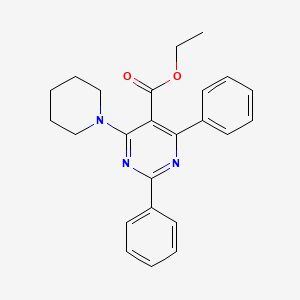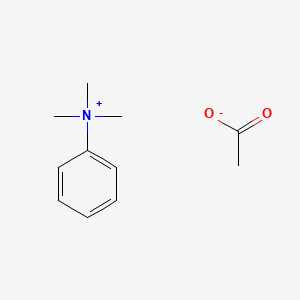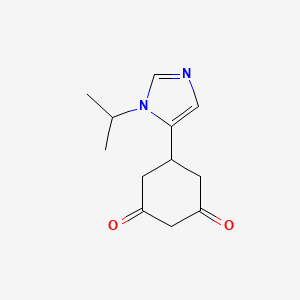![molecular formula C18H13FN4S B15217799 6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine CAS No. 1652-70-6](/img/structure/B15217799.png)
6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine core substituted with a 4-fluorobenzylthio group and a phenyl group. Purine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride, thiourea, and 9-phenyl-9H-purine.
Formation of 4-Fluorobenzylthiourea: 4-Fluorobenzyl chloride is reacted with thiourea in the presence of a base such as sodium hydroxide to form 4-fluorobenzylthiourea.
Cyclization: The 4-fluorobenzylthiourea is then subjected to cyclization with 9-phenyl-9H-purine under acidic conditions to yield the desired compound, 6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylthio group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Amines, thiols; typically carried out in polar solvents under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzylthio group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
6-Benzylthio-9-phenyl-9H-purine: Similar structure but lacks the fluorine atom on the benzyl group.
6-(4-Chlorobenzylthio)-9-phenyl-9H-purine: Similar structure with a chlorine atom instead of fluorine.
6-(4-Methylbenzylthio)-9-phenyl-9H-purine: Similar structure with a methyl group instead of fluorine.
Uniqueness
6-((4-Fluorobenzyl)thio)-9-phenyl-9H-purine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
1652-70-6 |
|---|---|
Molecular Formula |
C18H13FN4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methylsulfanyl]-9-phenylpurine |
InChI |
InChI=1S/C18H13FN4S/c19-14-8-6-13(7-9-14)10-24-18-16-17(20-11-21-18)23(12-22-16)15-4-2-1-3-5-15/h1-9,11-12H,10H2 |
InChI Key |
ZFWKNFDJDPXHBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CN=C3SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15217724.png)
![N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride](/img/structure/B15217726.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15217731.png)
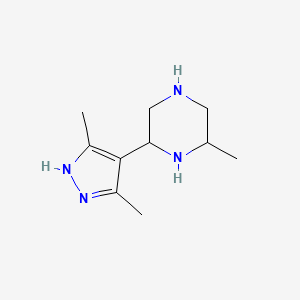
![6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B15217753.png)
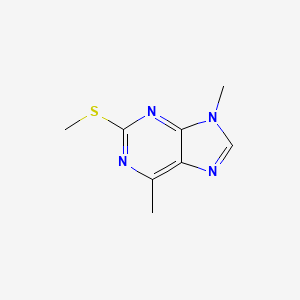
![2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one](/img/structure/B15217770.png)
